6-Amino-2-(benzyloxy)-3,4-dihydroquinazolin-4-one
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Overview
Description
6-Amino-2-(benzyloxy)-3,4-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes an amino group at the 6th position and a benzyloxy group at the 2nd position on the quinazolinone ring. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(benzyloxy)-3,4-dihydroquinazolin-4-one typically involves the condensation of anthranilic acid derivatives with benzyl alcohol derivatives under specific reaction conditions. One common method involves the use of a catalyst such as polyphosphoric acid (PPA) to facilitate the cyclization reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-(benzyloxy)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinazolinone derivatives.
Substitution: The amino and benzyloxy groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It has been investigated for its potential as an enzyme inhibitor and as a ligand for receptor binding studies.
Medicine: The compound exhibits promising pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-Amino-2-(benzyloxy)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-(benzyloxy)-3,4-dihydroquinazolin-4-one: Unique due to its specific substitution pattern.
6-Amino-2-(methoxy)-3,4-dihydroquinazolin-4-one: Similar structure but with a methoxy group instead of a benzyloxy group.
6-Amino-2-(ethoxy)-3,4-dihydroquinazolin-4-one: Contains an ethoxy group, leading to different chemical and biological properties.
Uniqueness
The presence of the benzyloxy group in this compound imparts unique chemical reactivity and biological activity compared to its analogs. This substitution pattern can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H13N3O2 |
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Molecular Weight |
267.28 g/mol |
IUPAC Name |
6-amino-2-phenylmethoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H13N3O2/c16-11-6-7-13-12(8-11)14(19)18-15(17-13)20-9-10-4-2-1-3-5-10/h1-8H,9,16H2,(H,17,18,19) |
InChI Key |
HGDZBFFCRLQRPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC3=C(C=C(C=C3)N)C(=O)N2 |
Origin of Product |
United States |
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